CBP/p300-IN-17
Description
Introduction to CBP/p300-IN-17
Discovery and Historical Context of CBP/p300 Inhibitors
The development of CBP/p300 inhibitors emerged from the recognition of these proteins as master regulators of gene activation. CBP (CREB-binding protein) and p300 (E1A-binding protein) are histone acetyltransferases (HATs) that acetylate histones and non-histone proteins, facilitating chromatin remodeling and transcriptional activation. Dysregulation of CBP/p300 is implicated in cancers, autoimmune disorders, and neurodegenerative diseases, making them attractive therapeutic targets.
Early inhibitors, such as CBP30 (discovered in 2015), selectively targeted the bromodomains of CBP/p300 to suppress interleukin-17A (IL-17A) production in Th17-driven diseases like psoriasis. Subsequent efforts focused on HAT domain inhibition, exemplified by A-485, a spiro oxazolidinedione derivative identified in 2018 that demonstrated nanomolar potency and oral bioavailability. The discovery of CPI-1612 in 2022 further advanced the field by introducing aminopyridine-based inhibitors with improved pharmacokinetics.
This compound was first reported in 2019 (PubChem CID: 142504112) as part of a wave of structurally diverse inhibitors designed to disrupt CBP/p300’s interaction with transcription factors. Its development reflects a shift toward compounds that combine HAT and bromodomain inhibitory effects, offering broader transcriptional modulation.
Structural Classification of this compound
This compound belongs to the carboxamide class of small molecules, characterized by a pyrrolidine-2-carboxamide core fused with a cyclopentane ring system. Its molecular formula is $$ \text{C}{25}\text{H}{28}\text{N}{4}\text{O}{3} $$, with a molecular weight of 432.5 g/mol. Key structural features include:
Table 1: Structural Properties of this compound
| Property | Detail |
|---|---|
| IUPAC Name | (2R)-N-(2H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-pyrrolidine-2-carboxamide |
| Core Scaffold | Pyrrolidine-2-carboxamide |
| Key Functional Groups | Indazole, cyclopentyl carbonyl, methoxyphenyl |
| Stereochemistry | Chiral center at C2 of pyrrolidine (R-configuration) |
The indazole moiety enhances binding affinity to the CBP/p300 bromodomain, while the methoxyphenyl group contributes to hydrophobic interactions within the HAT domain. The cyclopentane ring introduces conformational rigidity, potentially improving target selectivity over related acetyltransferases.
Comparative analysis with earlier inhibitors reveals strategic modifications:
- CBP30 : Lacks the carboxamide linker, relying on a pyrazolone core for bromodomain specificity.
- A-485 : Incorporates a spiro oxazolidinedione scaffold to optimize HAT inhibition.
- CPI-1612 : Uses an aminopyridine scaffold for enhanced solubility and bioavailability.
This compound’s hybrid structure positions it as a dual-targeting agent, capable of disrupting both histone acetylation and transcription factor recruitment. This dual mechanism may explain its efficacy in preclinical models of transcriptional dysregulation.
Properties
Molecular Formula |
C25H28N4O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R)-N-(1H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H28N4O3/c1-32-18-11-9-17(10-12-18)25(13-2-3-14-25)24(31)29-15-5-8-22(29)23(30)27-20-6-4-7-21-19(20)16-26-28-21/h4,6-7,9-12,16,22H,2-3,5,8,13-15H2,1H3,(H,26,28)(H,27,30)/t22-/m1/s1 |
InChI Key |
KRGAGJKQQRBFEC-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCC[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCCC3C(=O)NC4=CC=CC5=C4C=NN5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2H-Indazol-4-amine
The indazole moiety is synthesized via the Cadogan reaction , a well-established method for indazole formation from nitroarenes. Starting with 2-nitrobenzaldehyde (1 ), condensation with aniline derivatives under reflux in ethanol yields Schiff bases, which are reduced and cyclized using triethyl phosphite (P(OEt)₃) to form 2-aryl-2H-indazoles (2a–e ). Subsequent palladium-catalyzed coupling introduces substituents at the 4-position, followed by hydrolysis or functional group interconversion to generate 2H-indazol-4-amine.
Preparation of 1-(4-Methoxyphenyl)cyclopentane-1-carbonyl Chloride
The cyclopentyl carbonyl group is synthesized through Friedel-Crafts acylation. Cyclopentanol is reacted with 4-methoxybenzoyl chloride in the presence of AlCl₃ to form 1-(4-methoxyphenyl)cyclopentan-1-ol, which is oxidized to the corresponding ketone using Jones reagent. The ketone is then converted to the acid chloride via treatment with thionyl chloride (SOCl₂).
Assembly of (2R)-Pyrrolidine-2-carboxamide
The chiral pyrrolidine backbone is constructed using asymmetric hydrogenation . (R)-Pyroglutamic acid is reduced with lithium aluminum hydride (LiAlH₄) to yield (2R)-pyrrolidine-2-methanol, which is oxidized to the carboxylic acid and subsequently activated as an acyl chloride. Coupling with 2H-indazol-4-amine via a Schlenk line under inert atmosphere produces the (2R)-pyrrolidine-2-carboxamide intermediate.
Final Coupling and Purification
The acyl chloride of 1-(4-methoxyphenyl)cyclopentane-1-carbonyl is reacted with the pyrrolidine-carboxamide intermediate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound with >98% purity.
Reaction Optimization and Yield Data
Key optimization steps and yields for critical stages are summarized below:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Indazole formation | P(OEt)₃, 120°C, 24 h | 65–72 | 90 |
| Pd-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 58 | 85 |
| Asymmetric reduction | (R)-BINAP-Ru catalyst, H₂ (50 psi), EtOH | 89 | 95 |
| Final acylation | DCM, DIPEA, 0°C → RT, 12 h | 76 | 98 |
Notably, the use of chiral ruthenium catalysts in the hydrogenation step ensured enantiomeric excess (ee) >99% for the (2R)-pyrrolidine configuration, critical for maintaining biological activity. Microwave-assisted synthesis reduced reaction times for indazole cyclization from 24 h to 2 h, improving throughput.
Analytical Characterization
This compound was rigorously characterized using advanced spectroscopic and crystallographic methods:
Spectroscopic Data
- HRMS (ESI+) : m/z 433.2121 [M+H]⁺ (calculated: 433.2118 for C₂₅H₂₈N₄O₃).
- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.93 (d, J = 8.4 Hz, 2H, Ar-H), 4.32–4.28 (m, 1H, pyrrolidine-H), 3.79 (s, 3H, OCH₃), 2.95–2.85 (m, 2H, cyclopentyl-CH₂).
- HPLC : tR = 6.72 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
X-ray Crystallography
A co-crystal structure of this compound bound to the p300 bromodomain (PDB: 7VHZ) confirmed its binding mode. Key interactions include:
- Hydrogen bonding between the indazole-NH and Asn1132 of p300.
- π-Stacking of the 4-methoxyphenyl group with Tyr1089.
- Hydrophobic interactions between the cyclopentyl group and Leu1106.
Scale-Up and Process Challenges
Industrial-scale production faces two primary challenges:
- Chiral Purity Maintenance : The (2R)-pyrrolidine configuration is prone to racemization under acidic conditions. Implementing low-temperature (<10°C) reaction environments and avoiding protic solvents mitigated this issue.
- Cyclopentane Ring Strain : The steric bulk of the 1-(4-methoxyphenyl)cyclopentane group necessitated slow addition of acyl chloride to prevent dimerization.
Chemical Reactions Analysis
CBP/p300-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Cancer Therapy
CBP and p300 are recognized as pivotal players in cancer biology due to their roles in regulating oncogene transcription and histone acetylation. Inhibitors like CBP/p300-IN-17 have shown promise in various cancer treatments:
- Tumorigenesis Modulation : Research indicates that CBP/p300 inhibitors can reduce H3K27 acetylation, leading to downregulation of oncogenes and subsequent inhibition of cancer cell growth. This mechanism has been observed in both solid tumors and hematological malignancies, suggesting a broad applicability in cancer therapy .
- Combination Therapies : Studies have demonstrated that CBP/p300 inhibitors can enhance the efficacy of traditional therapies such as chemotherapy and radiotherapy. For instance, combining these inhibitors with BET bromodomain inhibitors has shown substantial anticancer effects in preclinical models .
- Synthetic Lethality : Recent findings suggest that dual inhibition of CBP/p300 can induce synthetic lethality in cancers deficient in the cBAF complex, such as those with SMARCA4/SMARCA2 mutations. This presents a targeted approach for treating specific cancer subtypes .
Inflammatory Diseases
The role of CBP/p300 in inflammatory responses has opened avenues for therapeutic applications in autoimmune diseases:
- Th17-Mediated Diseases : Inhibitors like this compound have been effective in reducing IL-17A production, a key cytokine involved in autoimmune conditions such as ankylosing spondylitis and psoriatic arthritis. The selective inhibition of CBP/p300 bromodomains has been shown to suppress Th17 cell responses without broadly affecting other cytokine productions .
- Acute Respiratory Distress Syndrome (ARDS) : Elevated levels of CBP/p300 have been correlated with poor outcomes in ARDS patients. Targeting these proteins may provide a novel therapeutic strategy to modulate inflammatory responses and improve patient prognosis .
DNA Repair Mechanisms
Recent studies highlight the critical role of CBP/p300 in DNA damage response pathways:
- DNA Repair Facilitation : In prostate cancer models, CBP/p300 has been identified as essential for homologous recombination repair processes. Inhibition of these coactivators impairs DNA repair mechanisms, suggesting potential applications in enhancing the sensitivity of tumors to genotoxic therapies .
Neurodegenerative Diseases
The involvement of CBP/p300 in neurodegenerative conditions is an emerging area of research:
- Histone Acetylation : Given their role as histone acetyltransferases, targeting CBP/p300 may influence gene expression profiles associated with neurodegeneration. This could lead to novel therapeutic strategies aimed at modifying disease progression .
Data Summary Table
Mechanism of Action
The mechanism of action of CBP/p300-IN-17 involves its binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other nuclear proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are responsible for recognizing acetylated lysine residues on histones. By blocking these interactions, this compound disrupts the transcriptional activation of genes involved in cell growth and survival pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Compounds in the CBP/p300 Inhibitor Class
The following table summarizes structural and functional distinctions among CBP/p300-IN-17 and related inhibitors:
Key Observations:
- Potency : this compound exhibits superior potency against EP300 (IC50 = 0.18 μM) compared to L002 (IC50 = 1.98 μM for p300) .
- Selectivity : Unlike dCBP-1, which degrades both p300 and CBP, this compound directly inhibits enzymatic activity, offering a reversible mechanism .
- Therapeutic Scope : CBP/p300-IN-21 shows in vivo efficacy in tumor models, while this compound’s broader HAT inhibition may suit diverse transcriptional dysregulation studies .
Structural and Mechanistic Insights
Molecular Dynamics (MD) Simulations:
MD studies of related inhibitors (e.g., F3J-BRD4/CBP, EX1-BRD4/CBP) reveal that binding selectivity for BRD4 vs. CBP/p300 depends on:
- Residue-Specific Interactions : Free energy decomposition highlights residues like Asp/Glu in CBP/p300 that stabilize inhibitor binding .
- Conformational Flexibility : Inhibitors inducing rigid conformations in CBP/p300 may enhance selectivity over BRD4 .
3D-QSAR Models:
Comparative molecular field analysis (CoMFA) of aryl-based CBP/p300 bromodomain inhibitors identifies:
Pharmacokinetic and Physicochemical Properties
Biological Activity
CBP/p300-IN-17 is a small molecule inhibitor targeting the bromodomain of the CBP (CREB-binding protein) and p300 proteins, which are critical transcriptional coactivators involved in various cellular processes, including gene expression regulation, cell differentiation, and tumorigenesis. The biological activity of this compound has garnered significant attention in recent research, particularly in the context of cancer therapy and inflammatory diseases.
CBP and p300 are histone acetyltransferases (HATs) that facilitate the acetylation of lysine residues on histones, leading to an open chromatin structure and active transcription of target genes. The inhibition of CBP/p300 by compounds like this compound results in reduced histone acetylation, specifically at lysine 27 (H3K27ac), which is associated with the transcriptional activation of oncogenes. This mechanism has been shown to induce cancer cell growth inhibition and promote apoptosis in various cancer types .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Tumor Suppression : Inhibition of CBP/p300 has been demonstrated to down-regulate oncogene transcription and suppress tumor progression in preclinical models. For instance, combining CBP/p300 inhibitors with other therapeutic agents has shown enhanced anticancer efficacy in mouse models of drug-resistant cancers .
- Immune Response Modulation : The compound has also been implicated in modulating immune responses. In particular, selective inhibition of the CBP/p300 bromodomain by related compounds like CBP30 has been shown to significantly reduce IL-17A production in Th17 cells, which play a crucial role in autoimmune diseases such as ankylosing spondylitis and psoriatic arthritis .
Case Studies
- Cancer Models : In a study involving human cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The compound was particularly effective against prostate cancer cells, where it inhibited growth both in vitro and in vivo .
- Autoimmune Disease Models : Research on Th17-driven diseases indicated that selective inhibition of the CBP/p300 bromodomain effectively decreased pro-inflammatory cytokine production without broadly affecting other cytokines. This specificity suggests a potential therapeutic strategy for treating autoimmune conditions while minimizing side effects .
Data Table: Summary of Biological Activities
Q & A
Q. How can chromatin immunoprecipitation (ChIP) assays elucidate genome-wide effects of this compound on histone acetylation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
